2-(4,6-Dichloropyrimidin-5-yl)acetonitrile
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Overview
Description
2-(4,6-Dichloropyrimidin-5-yl)acetonitrile is an organic compound with the molecular formula C6H3Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and a nitrile group at the 5 position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Mechanism of Action
Mode of Action
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . This suggests that the compound might affect pathways related to pyrimidine metabolism.
Result of Action
It’s known that the isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This suggests that the compound might have similar effects.
Action Environment
It’s known that the reaction mixture was stirred at room temperature for 1 hour . This suggests that the compound might be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile typically involves the reaction of 4,6-dichloropyrimidine with acetonitrile. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under nitrogen atmosphere at a temperature range of 5-10°C, followed by heating to 25-30°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloropyrimidin-5-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: The nitrile group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Reagents such as aldehydes and ketones are used, typically under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
2-(4,6-Dichloropyrimidin-5-yl)acetonitrile has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile: Similar in structure but with the nitrile group at the 2 position.
2-Amino-4,6-dichloropyrimidine: Contains an amino group instead of a nitrile group.
4,6-Dichloropyrimidine-5-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-(4,6-Dichloropyrimidin-5-yl)acetonitrile is unique due to its specific substitution pattern and the presence of both chlorine atoms and a nitrile group on the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMNWDFJPVUBNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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